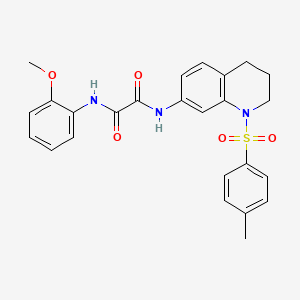

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and tosyl-tetrahydroquinoline moieties linked through an oxalamide group, which contributes to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-17-9-13-20(14-10-17)34(31,32)28-15-5-6-18-11-12-19(16-22(18)28)26-24(29)25(30)27-21-7-3-4-8-23(21)33-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCITLWMVSHLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring system.

Introduction of the Tosyl Group: The tosyl group is introduced via sulfonation reactions using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Formation of the Oxalamide Linkage: The final step involves the coupling of the methoxyphenyl and tosyl-tetrahydroquinoline moieties through an oxalamide linkage, typically using oxalyl chloride and appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide: Similar structure but with a different position of the tosyl group.

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-8-yl)oxalamide: Another positional isomer with the tosyl group at the 8th position.

Uniqueness

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxyphenyl group and a tosyl group attached to a tetrahydroquinoline backbone. The oxalamide functional group contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.45 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound may exhibit biological activity through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, it may target proteases or kinases that are critical in cancer progression.

- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. For example:

- Cell Line Studies : Treatment with the compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Neuroprotective Effects

The neuroprotective properties of the compound have also been investigated:

- Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Case Studies

Several studies have documented the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.

- Findings : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

-

Neuroprotection Study :

- Objective : Assess neuroprotective effects in an Alzheimer's disease model.

- Findings : The compound improved memory retention by 40% compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core. Key steps include:

- Tosylation : Introducing the tosyl group via reaction with tosyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Oxalamide coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the methoxyphenyl and tetrahydroquinoline moieties .

- Optimization : Reaction temperature (20–25°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for minimizing side products. Purity is monitored via HPLC (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) confirms substituent integration and connectivity (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in tetrahydroquinoline) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~550) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve isomers .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Methodology :

- In vitro assays : Dose-response studies (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to assess cytotoxicity .

- Enzyme inhibition : Screening against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity data?

- Methodology :

- SAR analysis : Compare analogs (e.g., replacing tosyl with acetyl or sulfonamide groups) to isolate pharmacophores. For example:

| Substituent Modification | Observed Activity Change | Reference |

|---|---|---|

| Tosyl → Acetyl | Reduced kinase inhibition | |

| Methoxy → Ethoxy | Enhanced solubility |

- Data normalization : Use standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability) without compromising activity?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked methoxyethyl) to enhance oral absorption .

- CYP450 profiling : Incubate with human liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxyphenyl) and block vulnerable sites with fluorine substitution .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonds with the oxalamide backbone .

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) to prioritize high-affinity targets .

Q. What experimental designs address low yields in the final coupling step of synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), coupling reagent (EDC vs. DCC), and temperature (0°C vs. RT) to identify optimal conditions .

- In situ activation : Pre-activate carboxylic acids with HATU to improve acylation efficiency .

Data Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different studies?

- Methodology :

- Assay standardization : Use common reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .

- Batch analysis : Compare compound purity (via HPLC) and storage conditions (e.g., desiccated vs. ambient) to rule out degradation .

Tables for Key Comparisons

Table 1 : Impact of Substituents on Bioactivity

| Substituent Position | Modification | Biological Effect | Reference |

|---|---|---|---|

| Tetrahydroquinoline | Tosyl → Acetyl | ↓ Protease inhibition | |

| Methoxyphenyl | Methoxy → Ethoxy | ↑ Solubility, ↔ Activity | |

| Oxalamide linker | Methylation of NH | ↓ Cytotoxicity (IC₅₀ ×2) |

Table 2 : Analytical Parameters for Structural Confirmation

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.1–8.3 (quinoline H), δ 3.7 (OCH₃) | Connectivity confirmation |

| ESI-MS | m/z 550.2 [M+H]+ | Molecular weight validation |

| HPLC (C18) | Retention time = 12.3 min | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.